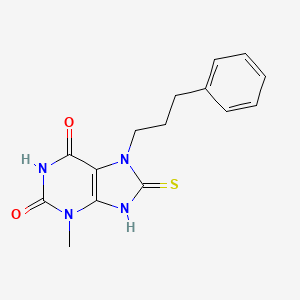![molecular formula C18H17F2N3O3S B2926063 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1252911-23-1](/img/structure/B2926063.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide" is a novel compound with significant potential across various scientific disciplines. The structure comprises a thieno[3,2-d]pyrimidine core, substituted with a butyl group, two keto groups, and a difluorophenylacetamide moiety. This unique arrangement bestows the compound with intriguing chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of this compound generally involves multi-step reactions:
Formation of the Thienopyrimidine Core: : This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under controlled conditions.
Introduction of the Butyl and Keto Groups: : Through selective alkylation and oxidation reactions, the butyl and keto groups are introduced.
Formation of the Difluorophenylacetamide Moiety: : Finally, the difluorophenyl group is coupled to the acetamide under amide bond formation conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve similar pathways but optimized for large-scale production. Factors like yield, reaction time, and cost are crucial considerations. Automated continuous flow reactors and catalytic processes might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the butyl group, leading to various oxidized derivatives.
Reduction: : The keto groups may be reduced to hydroxyl groups under appropriate conditions.
Substitution: : The aromatic ring allows for electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions Used in these Reactions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or KMnO₄ in suitable solvents.
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Electrophilic reagents (e.g., bromine for bromination) under controlled temperatures.
Major Products Formed from these Reactions
The products vary depending on the specific conditions and reagents used. Oxidation and reduction reactions yield various alcohols, ketones, and carboxylic acids, while substitution reactions yield a range of mono- and polysubstituted aromatic derivatives.
科学的研究の応用
Chemistry
The compound's unique structure makes it a valuable model for studying electronic effects, resonance, and aromaticity in heterocyclic chemistry.
Biology and Medicine
It shows promise in medicinal chemistry for its potential therapeutic effects, possibly acting as an enzyme inhibitor or receptor ligand. Its biological activity against specific targets could make it a candidate for drug development.
Industry
In industry, the compound could be utilized in the development of advanced materials, agrochemicals, and as an intermediate in the synthesis of other complex molecules.
作用機序
The exact mechanism of action depends on its specific biological target. Generally, the compound may act by:
Binding to Enzymes or Receptors: : The difluorophenylacetamide moiety could interact with active sites, altering enzyme activity or receptor signaling.
Modulating Pathways: : Through these interactions, it could influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)propionamide
Highlighting Its Uniqueness
Compared to these similar compounds, "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide" may exhibit different biological activities and chemical reactivities due to the subtle changes in the side chains and substituents, which influence molecular interactions and stability.
特性
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(19)9-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWCASYHFJGAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)
![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)



![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2925994.png)

![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)

![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)




